

In-Depth Technical Guide: **tert-Butyl (5-methylpyrazin-2-yl)carbamate**

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Compound of Interest

Compound Name: *tert-Butyl (5-methylpyrazin-2-yl)carbamate*

Cat. No.: *B1343843*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-Butyl (5-methylpyrazin-2-yl)carbamate**, a key intermediate in the synthesis of pharmaceutically active compounds. The document details its chemical and physical properties, with a focus on its molecular weight. It further outlines a detailed experimental protocol for its synthesis via Boc protection of 2-amino-5-methylpyrazine. The guide elucidates the role of this carbamate as a crucial building block in the synthesis of the Janus kinase (JAK) 1 inhibitor, upadacitinib. An experimental workflow for the synthesis of upadacitinib from **tert-Butyl (5-methylpyrazin-2-yl)carbamate** is provided, alongside a detailed diagram of the JAK-STAT signaling pathway, which is the target of upadacitinib. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Chemical and Physical Properties

tert-Butyl (5-methylpyrazin-2-yl)carbamate is a heterocyclic organic compound. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality of 2-amino-5-methylpyrazine makes it a stable and versatile intermediate for further chemical modifications.

Molecular Weight and Other Quantitative Data

The key quantitative properties of **tert-Butyl (5-methylpyrazin-2-yl)carbamate** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	209.24 g/mol	PubChem CID: 22046506[1]
Molecular Formula	C ₁₀ H ₁₅ N ₃ O ₂	PubChem CID: 22046506[1]
Exact Mass	209.116426730 Da	PubChem CID: 22046506[1]
XLogP3	1.1	PubChem CID: 22046506[1]
Hydrogen Bond Donor Count	1	PubChem CID: 22046506[1]
Hydrogen Bond Acceptor Count	3	PubChem CID: 22046506[1]
Rotatable Bond Count	2	PubChem CID: 22046506[1]

Synthesis of tert-Butyl (5-methylpyrazin-2-yl)carbamate

The synthesis of **tert-Butyl (5-methylpyrazin-2-yl)carbamate** is typically achieved through the protection of the amino group of 2-amino-5-methylpyrazine with a tert-butoxycarbonyl (Boc) group. This is a common and robust reaction in organic synthesis.

Experimental Protocol: Boc Protection of 2-amino-5-methylpyrazine

This protocol is a standard procedure for the N-tert-butoxycarbonylation of amines and is adapted for the synthesis of the title compound.

Materials:

- 2-amino-5-methylpyrazine
- Di-tert-butyl dicarbonate (Boc₂O)

- Tetrahydrofuran (THF), anhydrous
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 2-amino-5-methylpyrazine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
- To the stirred solution, add di-tert-butyl dicarbonate (Boc_2O) (1.1 to 1.5 equivalents).
- Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO_3) (2.0 equivalents).
- Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.

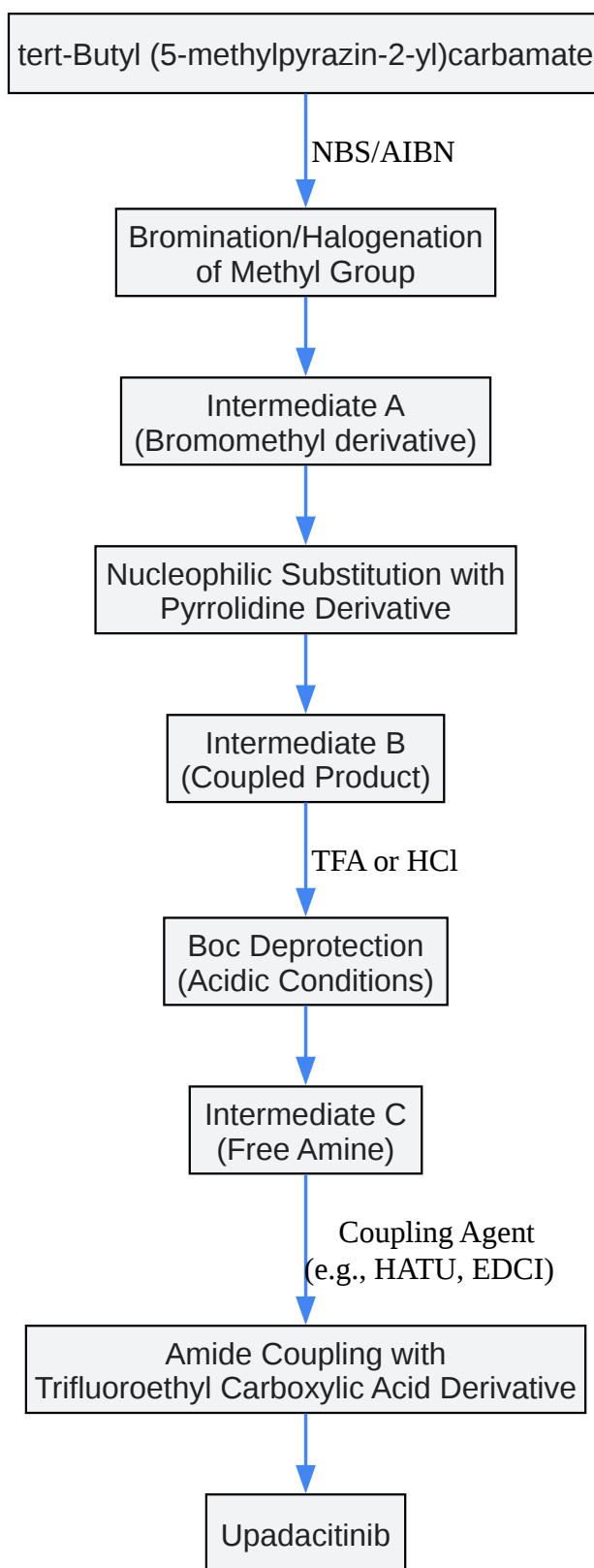
- The crude product can be purified by column chromatography on silica gel if necessary.

Application in the Synthesis of Upadacitinib

tert-Butyl (5-methylpyrazin-2-yl)carbamate serves as a key starting material in the synthesis of upadacitinib, a selective JAK1 inhibitor. The Boc-protected amine allows for regioselective modifications on the pyrazine ring before deprotection and subsequent derivatization.

Synthetic Workflow for Upadacitinib

The following diagram illustrates a plausible synthetic workflow from **tert-Butyl (5-methylpyrazin-2-yl)carbamate** to upadacitinib. This represents a logical sequence of reactions commonly employed in medicinal chemistry.



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Synthetic Workflow to Upadacitinib

Experimental Protocol: Key Synthetic Steps

The following provides a conceptual outline of the key transformations. For detailed, optimized, and scaled-up procedures, consulting relevant patents and primary literature is recommended.

Step 1: Bromination of the Methyl Group The methyl group on the pyrazine ring of **tert-Butyl (5-methylpyrazin-2-yl)carbamate** can be selectively halogenated, for instance using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), to yield the corresponding bromomethyl intermediate.

Step 2: Nucleophilic Substitution The bromomethyl intermediate is then reacted with a suitable pyrrolidine derivative via nucleophilic substitution to form the core structure of upadacitinib.

Step 3: Boc Deprotection The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to reveal the free amine.

Step 4: Amide Coupling The final step involves the coupling of the free amine with a trifluoroethyl carboxylic acid derivative using a standard peptide coupling reagent such as HATU or EDCI to form the final product, upadacitinib.

Mechanism of Action of Upadacitinib: The JAK-STAT Signaling Pathway

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular tyrosine kinases that play a crucial role in the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses.^{[2][3][4]} The signaling cascade mediated by JAKs is known as the JAK-STAT pathway.

The JAK-STAT Signaling Pathway

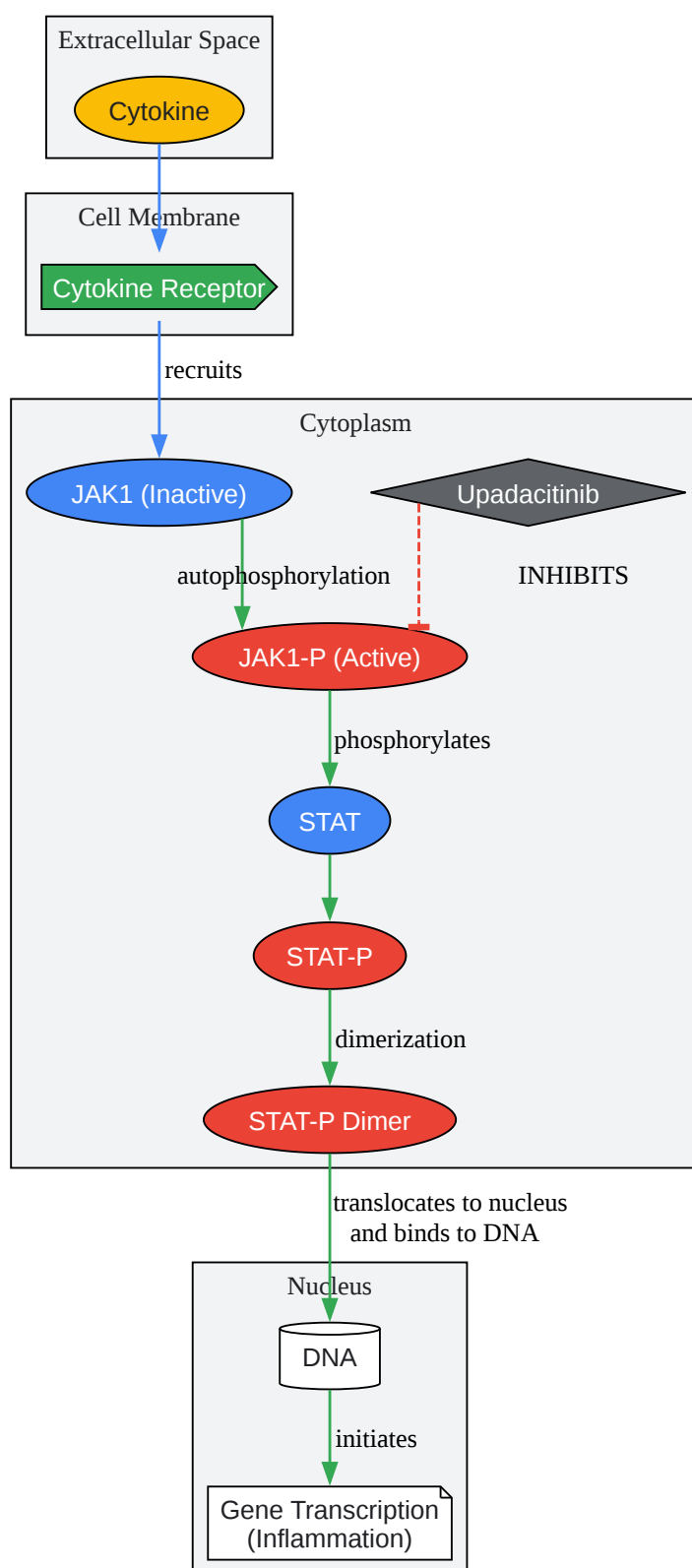
The JAK-STAT (Janus kinase-signal transducer and activator of transcription) pathway is a critical signaling cascade in the cellular response to cytokines.^{[3][5]}

- **Cytokine Binding:** The pathway is initiated when a cytokine binds to its specific receptor on the cell surface.

- **JAK Activation:** This binding brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.
- **STAT Phosphorylation:** The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the cytokine receptor.
- **STAT Dimerization and Nuclear Translocation:** These phosphorylated sites serve as docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus.
- **Gene Transcription:** In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in inflammation, immunity, and cell proliferation.

Inhibition by Upadacitinib

Upadacitinib exerts its therapeutic effect by selectively inhibiting JAK1.^{[2][4]} By binding to the ATP-binding site of JAK1, upadacitinib prevents the phosphorylation and activation of JAK1, thereby blocking the downstream phosphorylation of STATs.^{[2][5]} This disruption of the JAK-STAT signaling cascade leads to a reduction in the production of pro-inflammatory cytokines, ultimately ameliorating the symptoms of autoimmune and inflammatory diseases.^{[2][3]}



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Upadacitinib's Inhibition of the JAK-STAT Pathway

Conclusion

tert-Butyl (5-methylpyrazin-2-yl)carbamate, with a molecular weight of 209.24 g/mol, is a pivotal intermediate in modern medicinal chemistry. Its stable, protected amine functionality allows for its use as a versatile building block in the synthesis of complex pharmaceutical agents. The role of this compound in the synthesis of upadacitinib highlights its importance in the development of targeted therapies for autoimmune and inflammatory diseases. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, is essential for researchers and professionals in the field of drug discovery and development.

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